3-Hydroxy Agomelatine
Overview
Description
3-Hydroxy agomelatine is a metabolite of agomelatine, a well-known antidepressant used for the treatment of major depressive disorders. Agomelatine itself is a melatonergic agonist and a serotonin receptor antagonist. The compound this compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
3-Hydroxy Agomelatine, a metabolite of Agomelatine, is known to interact with melatonin MT1 and MT2 receptors as a potent agonist, and with serotonin 5-HT2C receptors as a neutral antagonist . These receptors play a crucial role in the regulation of mood, anxiety, and circadian rhythms .
Mode of Action
The compound’s interaction with its targets leads to a unique synergistic action. The activation of melatonin receptors and the simultaneous blocking of 5-HT2C receptors result in a range of psychotropic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of this compound translate into a synergistic action .
Biochemical Pathways
This compound affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through the modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also affects key targets such as early genes and kinases .
Pharmacokinetics
Agomelatine undergoes extensive first-pass hepatic metabolism, resulting in the formation of this compound . The compound displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . The intrinsic clearance of Agomelatine has an estimated IIV of 130.8% and interoccasion variability of 28.5% .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Furthermore, it has been shown to decrease the protein levels of trigger Toll-like receptor (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway components together with nucleotide-binding domain, leucine-rich-containing family, pyrin domain–containing-3 (NLRP3) inflammasome components .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of liver disease. For instance, portosystemic shunting associated with liver disease might lead to significant alterations of Agomelatine pharmacokinetics, and lead to substantially increased exposure .
Biochemical Analysis
Biochemical Properties
3-Hydroxy Agomelatine has been found to act as a 5-HT2C receptor antagonist, with an IC50 of 3.2 μM and a Ki of 1.8 μM . This suggests that this compound interacts with 5-HT2C receptors, potentially influencing the activity of these proteins and impacting biochemical reactions within the cell .
Cellular Effects
Its parent compound, Agomelatine, has been shown to have effects on various types of cells and cellular processes . For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways
Molecular Mechanism
It is known to act as an antagonist at 5-HT2C receptors . This suggests that it may exert its effects at the molecular level by binding to these receptors and inhibiting their activity .
Temporal Effects in Laboratory Settings
One study showed that Agomelatine demonstrated faster efficacy within 2 weeks compared to SSRIs
Dosage Effects in Animal Models
One study showed that Agomelatine treatment significantly improved depression-like behavior in mice
Metabolic Pathways
It is known that Agomelatine undergoes extensive first-pass hepatic metabolism
Transport and Distribution
It is known that Agomelatine undergoes extensive first-pass hepatic metabolism, suggesting that it may be transported and distributed within the liver .
Subcellular Localization
It is known that Agomelatine is localized within the endoplasmic reticulum (ER) and also within spherical, vesicular structures located in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy agomelatine typically involves the hydroxylation of agomelatine. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of a hydroxylating agent in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy agomelatine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound or other related structures.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
3-Hydroxy agomelatine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydroxylation reactions and the synthesis of related compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with serotonin and melatonin receptors.
Medicine: Research focuses on its potential therapeutic effects, including its antidepressant and anxiolytic properties.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Agomelatine: The parent compound, known for its antidepressant properties.
7-Desmethyl agomelatine: Another metabolite with similar pharmacological effects.
Melatonin: A natural hormone with similar receptor interactions.
Uniqueness: 3-Hydroxy agomelatine is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This modification can lead to differences in receptor affinity and efficacy, making it a valuable compound for targeted research .
Properties
IUPAC Name |
N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?
A: this compound is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:
Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for this compound analysis?
A: The paper [] highlights the need for a highly sensitive and specific method for analyzing this compound in human plasma. This is due to:
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